Iron dodecacarbonyl

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

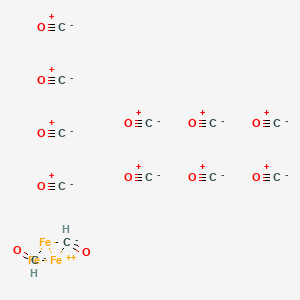

分子式 |

C12H2Fe3O12 |

|---|---|

分子量 |

505.67 g/mol |

IUPAC名 |

carbon monoxide;iron;iron(2+);methanone |

InChI |

InChI=1S/2CHO.10CO.3Fe/c12*1-2;;;/h2*1H;;;;;;;;;;;;;/q2*-1;;;;;;;;;;;;;+2 |

InChIキー |

QKQDOULBEQSQOZ-UHFFFAOYSA-N |

正規SMILES |

[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe].[Fe+2] |

製品の起源 |

United States |

Foundational & Exploratory

The Discovery of Triiron Dodecacarbonyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triiron dodecacarbonyl, Fe₃(CO)₁₂, is a key compound in the history of organometallic chemistry. Its discovery and the subsequent elucidation of its unique structure marked significant milestones in understanding the nature of metal-metal bonding and the behavior of metal carbonyl clusters. This technical guide provides a comprehensive overview of the history of its discovery, detailed experimental protocols for its synthesis, and a summary of the key characterization data that were pivotal in establishing its structure.

Historical Timeline and Key Discoveries

The journey to understanding trithis compound was a multi-decade endeavor involving several key scientists and the development of new analytical techniques. Initially misidentified, its true nature as a trimetallic cluster was the subject of much scientific debate.

The initial discovery is credited to Sir James Dewar in the early 20th century, though the correct molecular formula and structure would not be determined for many years. It was Walter Hieber and his colleagues who made seminal contributions to the synthesis and characterization of iron carbonyls, including Fe₃(CO)₁₂. Their work laid the foundation for much of modern metal carbonyl chemistry.[1][2] The complex history of its structural elucidation was a significant scientific challenge, eventually resolved through the application of X-ray crystallography and spectroscopic methods like Mössbauer and infrared spectroscopy.[2]

Experimental Protocols for Synthesis

Several methods have been developed for the synthesis of trithis compound. Below are detailed protocols for three historically and practically significant methods.

Hieber's Original Synthesis (1932)

This method, while historically important, is not the most common approach today due to the handling of the pyrophoric intermediate, iron tetracarbonyl dihydride.[1]

Reaction:

2 H₂Fe(CO)₄ + MnO₂ → Fe₃(CO)₁₂ + MnO + 2 H₂O

Experimental Protocol:

-

Preparation of Iron Tetracarbonyl Dihydride (H₂Fe(CO)₄): An aqueous solution of sodium tetracarbonylferrate(II) (Na₂Fe(CO)₄) is carefully acidified with a mineral acid (e.g., H₂SO₄) under an inert atmosphere at low temperature (typically below 0 °C). The volatile and highly reactive H₂Fe(CO)₄ is co-distilled with the solvent under reduced pressure.

-

Oxidation: The freshly prepared solution of H₂Fe(CO)₄ is treated with a suspension of finely powdered manganese dioxide (MnO₂) in an inert solvent (e.g., pentane or hexane).

-

Reaction Conditions: The reaction mixture is stirred at room temperature under an inert atmosphere. The progress of the reaction is indicated by a color change to deep green.

-

Work-up: The reaction mixture is filtered to remove the manganese oxides and any unreacted starting material. The solvent is then removed from the filtrate under reduced pressure to yield crude trithis compound.

-

Purification: The crude product can be purified by sublimation under high vacuum or by recrystallization from a nonpolar organic solvent like hexane.

Thermolysis of Iron Pentacarbonyl

This method provides a direct route to trithis compound, although the yields are often low.[3]

Reaction:

3 Fe(CO)₅ → Fe₃(CO)₁₂ + 3 CO

Experimental Protocol:

-

Reaction Setup: A solution of iron pentacarbonyl (Fe(CO)₅) in a high-boiling inert solvent (e.g., heptane or octane) is placed in a reaction vessel equipped with a reflux condenser. All operations should be carried out under a nitrogen or argon atmosphere.

-

Heating: The solution is heated to reflux (typically 100-140 °C) for several hours. The formation of the dark green trithis compound is observed.

-

Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The resulting solid is purified by sublimation under high vacuum. Unreacted Fe(CO)₅ can be removed as a volatile forerunner.

Base-Mediated Synthesis from Iron Pentacarbonyl

This is a more modern and efficient method for the preparation of trithis compound.[1][2]

Reaction:

-

3 Fe(CO)₅ + (C₂H₅)₃N + H₂O → [(C₂H₅)₃NH][HFe₃(CO)₁₁] + 2 CO + CO₂

-

[(C₂H₅)₃NH][HFe₃(CO)₁₁] + HCl → Fe₃(CO)₁₂ + H₂ + [(C₂H₅)₃NH]Cl

Experimental Protocol:

-

Formation of the Hydrido Cluster: A mixture of iron pentacarbonyl (Fe(CO)₅), triethylamine ((C₂H₅)₃N), and water is heated in a suitable solvent (e.g., methanol or ethanol) under an inert atmosphere. The reaction is typically carried out at reflux temperature for several hours. The formation of the intermediate hydrido cluster, [HFe₃(CO)₁₁]⁻, is indicated by a color change to deep red-brown.

-

Oxidation: After cooling the reaction mixture, it is acidified with a strong acid, such as concentrated hydrochloric acid (HCl), while vigorously stirring. This step should be performed in a well-ventilated fume hood as carbon monoxide is evolved.

-

Precipitation and Isolation: The addition of acid causes the precipitation of the dark green trithis compound. The solid product is collected by filtration, washed with water and then with a small amount of cold ethanol or hexane to remove any soluble impurities.

-

Purification: The product is dried under vacuum. Further purification can be achieved by recrystallization from hot hexane or toluene.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis and characterization of trithis compound.

| Parameter | Value | Method/Conditions | Reference |

| Synthesis Yield | |||

| Hieber's Method | Not typically reported, generally low | Oxidation of H₂Fe(CO)₄ with MnO₂ | [1] |

| Thermolysis of Fe(CO)₅ | Low | Heating Fe(CO)₅ in an inert solvent | [3] |

| Base-Mediated Synthesis | ~60-70% | From Fe(CO)₅, (C₂H₅)₃N, and subsequent acidification | [1] |

| Physical Properties | |||

| Appearance | Dark green, crystalline solid | Visual observation | [2] |

| Molar Mass | 503.66 g/mol | Calculated | |

| Melting Point | Decomposes at ~140 °C | Thermal analysis | |

| Solubility | Soluble in nonpolar organic solvents (e.g., hexane, toluene) | Empirical observation | [2] |

| Spectroscopic Data | |||

| Infrared Spectroscopy | |||

| ν(CO) (terminal) | ~2047, 2022, 1998 cm⁻¹ | In hexane solution | |

| ν(CO) (bridging) | ~1866, 1835 cm⁻¹ | In hexane solution | |

| Mössbauer Spectroscopy | (at 77 K) | [2] | |

| Isomer Shift (δ) - Site A | ~0.11 mm/s | Unique Fe atom | [2] |

| Quadrupole Splitting (ΔE_Q) - Site A | ~0.13 mm/s | Unique Fe atom | [2] |

| Isomer Shift (δ) - Site B | ~0.11 mm/s | Two equivalent Fe atoms | [2] |

| Quadrupole Splitting (ΔE_Q) - Site B | ~1.13 mm/s | Two equivalent Fe atoms | [2] |

Structural Characterization

The determination of the structure of trithis compound was a significant challenge in inorganic chemistry. Early proposals suggested various arrangements of the iron and carbonyl groups. The definitive structure was ultimately established through a combination of spectroscopic techniques and X-ray crystallography.

Infrared (IR) Spectroscopy: IR spectroscopy was instrumental in providing the first evidence for the presence of two different types of carbonyl ligands: terminal and bridging. The C-O stretching frequencies for terminal carbonyls are typically found in the 2100-1900 cm⁻¹ region, while bridging carbonyls exhibit stretches at lower frequencies, in the 1850-1750 cm⁻¹ range. The observation of bands in both regions strongly indicated a structure with both types of CO ligands.

Mössbauer Spectroscopy: This technique proved to be decisive in resolving the debate about the arrangement of the iron atoms. The Mössbauer spectrum of Fe₃(CO)₁₂ clearly shows two distinct iron environments in a 2:1 ratio.[2] One iron atom (in a unique environment) gives rise to a doublet with a small quadrupole splitting, while the other two equivalent iron atoms exhibit a doublet with a much larger quadrupole splitting.[2] This finding was inconsistent with a simple triangular structure where all iron atoms are equivalent and provided strong support for the C₂ᵥ symmetry.

X-ray Crystallography: Single-crystal X-ray diffraction studies ultimately confirmed the structure of trithis compound. The molecule consists of a triangle of three iron atoms. Two of the iron atoms are bridged by two carbonyl ligands, while the third iron atom is bonded only to terminal carbonyl ligands. This arrangement results in the overall C₂ᵥ point group symmetry.

Conclusion

The discovery and characterization of trithis compound represent a fascinating chapter in the history of chemistry. The journey from its initial observation to the final determination of its complex structure showcases the power of evolving analytical techniques and the persistence of scientific inquiry. For contemporary researchers, Fe₃(CO)₁₂ remains a valuable precursor for the synthesis of other iron carbonyl clusters and a model compound for studying the reactivity of polynuclear metal complexes. The detailed synthetic protocols and characterization data provided in this guide serve as a valuable resource for those working in organometallic chemistry and related fields.

References

The Genesis of a Cluster: Walter Hieber's Early Synthesis of Triiron Dodecacarbonyl

A Technical Retrospective for Chemical Researchers and Professionals

This technical guide delves into the foundational synthesis of triiron dodecacarbonyl (Fe₃(CO)₁₂), a cornerstone of early organometallic chemistry, as pioneered by Walter Hieber. His work in the 1930s not only introduced this pivotal metal carbonyl cluster but also established fundamental reaction pathways, such as the "Hieber base reaction," that remain integral to the field. This document provides a detailed account of the chemical principles and methodologies derived from Hieber's original research, tailored for an audience of researchers, scientists, and professionals in drug development who frequently utilize principles of organometallic chemistry.

Introduction: The Dawn of Metal Carbonyl Cluster Chemistry

Walter Hieber's contributions to the field of metal carbonyl chemistry were transformative. In an era when the nature of the metal-ligand bond was still being elucidated, his systematic investigations laid the groundwork for our understanding of these fascinating compounds. The synthesis of trithis compound was a landmark achievement, representing one of the first metal carbonyl clusters to be isolated and characterized. Initially, the compound was incorrectly formulated as a simple tetracarbonyl, "Fe(CO)₄".[1][2] It was Hieber's own later work, involving meticulous molecular weight determinations, that revealed the true trimeric nature of the molecule, [Fe₃(CO)₁₂].[2]

Hieber's original synthetic route is a two-stage process. The first stage involves the formation of the key precursor, iron tetracarbonyl dihydride (H₂Fe(CO)₄), through the celebrated "Hieber base reaction". The second stage is the oxidative coupling of this hydride to yield the triiron cluster.

The "Hieber Base Reaction": Synthesis of the Iron Tetracarbonyl Hydride Precursor

A pivotal discovery by Hieber was that metal carbonyls could be activated by nucleophilic attack of a hydroxide ion on a coordinated carbon monoxide ligand. This reaction, now known as the Hieber base reaction, forms a metallacarboxylic acid intermediate which, upon further reaction, can lead to the formation of a metal carbonyl hydride.

The overall reaction for the formation of the dianion of iron tetracarbonyl hydride from iron pentacarbonyl is as follows:

Fe(CO)₅ + 2 NaOH → Na₂[Fe(CO)₄] + H₂O + CO₂

Protonation of the resulting salt yields the thermally unstable iron tetracarbonyl dihydride, H₂Fe(CO)₄.

Experimental Protocol: Synthesis of H₂Fe(CO)₄ (Illustrative)

Note: The precise experimental details from Hieber's original 1932 publication were not accessible. The following protocol is a generalized representation based on established chemical principles.

-

Reaction Setup: A solution of sodium hydroxide in water is prepared in a reaction vessel equipped for stirring and operation under an inert atmosphere.

-

Addition of Iron Pentacarbonyl: Iron pentacarbonyl (Fe(CO)₅) is added dropwise to the stirred sodium hydroxide solution. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Formation of the Carbonylferrate Salt: The reaction mixture is stirred until the formation of the sodium salt of the iron tetracarbonyl anion, Na[HFe(CO)₄], is complete.

-

Acidification: The resulting solution is carefully acidified with a suitable acid (e.g., sulfuric acid) at low temperature to generate the volatile and thermally sensitive iron tetracarbonyl dihydride (H₂Fe(CO)₄).

-

Isolation: H₂Fe(CO)₄ is isolated by distillation under reduced pressure at low temperatures.

The Final Step: Oxidation to Trithis compound

The culmination of Hieber's synthesis is the oxidation of the freshly prepared iron tetracarbonyl dihydride. For this, he employed manganese dioxide (MnO₂) as the oxidizing agent. This step effectively dehydrogenates the iron hydride, leading to the formation of the triiron cluster.

Experimental Protocol: Synthesis of Fe₃(CO)₁₂ (Illustrative)

Note: The precise experimental details from Hieber's original 1932 publication were not accessible. The following protocol is a generalized representation based on established chemical principles.

-

Reaction Setup: A solution of the previously synthesized iron tetracarbonyl dihydride (H₂Fe(CO)₄) in a suitable inert solvent (e.g., a non-polar organic solvent) is prepared in a reaction vessel under an inert atmosphere.

-

Addition of Oxidizing Agent: Finely powdered manganese dioxide (MnO₂) is added portion-wise to the stirred solution of H₂Fe(CO)₄.

-

Reaction: The reaction mixture is stirred at a controlled temperature (likely ambient or slightly below) for a specified period to allow for the oxidation and cluster formation to proceed. The progress of the reaction can be monitored by the characteristic color change to a deep green, indicative of Fe₃(CO)₁₂ formation.

-

Work-up: Upon completion, the reaction mixture is filtered to remove the manganese dioxide and other solid byproducts.

-

Isolation and Purification: The solvent is removed from the filtrate under reduced pressure to yield crude trithis compound. The product can be further purified by sublimation under vacuum.

Quantitative Data Summary

The following table summarizes the key reactants and products in Hieber's synthesis of trithis compound. Note: The molar quantities and yields are illustrative, as the specific data from the original publication could not be retrieved.

| Stage | Reactant 1 | Reactant 2 | Product | Molar Mass ( g/mol ) |

| 1. H₂Fe(CO)₄ Synthesis | Fe(CO)₅ | NaOH | H₂Fe(CO)₄ | 195.90 |

| Iron Pentacarbonyl | Sodium Hydroxide | Iron Tetracarbonyl Dihydride | 169.91 | |

| 2. Fe₃(CO)₁₂ Synthesis | H₂Fe(CO)₄ | MnO₂ | Fe₃(CO)₁₂ | 169.91 |

| Iron Tetracarbonyl Dihydride | Manganese Dioxide | Trithis compound | 503.68 |

Visualizing the Synthesis Workflow

The logical progression of Hieber's synthesis can be effectively visualized as a workflow diagram.

Caption: Workflow of Hieber's synthesis of Fe₃(CO)₁₂.

Signaling Pathway Analogy: Electron Transfer in Oxidation

While not a biological signaling pathway, the core of the second stage of Hieber's synthesis is an electron transfer process. This can be conceptually illustrated in a similar manner.

Caption: Electron transfer pathway in the oxidation of H₂Fe(CO)₄.

Conclusion

Walter Hieber's early synthesis of trithis compound was a seminal achievement that opened the door to the vast and complex world of metal carbonyl cluster chemistry. His insightful use of the base reaction to generate a reactive hydride precursor, followed by a controlled oxidation, demonstrated a sophisticated understanding of the reactivity of these novel compounds. While modern synthetic methods have evolved to be more efficient and higher-yielding, the fundamental chemical principles established by Hieber remain a testament to his pioneering spirit and form an essential part of the education of any chemist working in the field of organometallics. This historical perspective not only enriches our appreciation of the science but also provides a solid foundation for innovation in catalyst design and materials science.

References

Unraveling the Structure of Triiron Dodecacarbonyl: A Technical Guide to Mössbauer Spectroscopy

Abstract

Introduction: The Structural Conundrum of Fe₃(CO)₁₂

Triiron dodecacarbonyl, a deep green crystalline solid, is a key starting material in the synthesis of other iron carbonyl clusters.[1] Its molecular structure was a subject of considerable debate for many years. Early X-ray diffraction studies were hampered by crystallographic disorder, leading to the erroneous proposal of a highly symmetric structure with three equivalent iron atoms (D₃h symmetry).[2] However, this model was inconsistent with vibrational spectroscopy data.

The application of ⁵⁷Fe Mössbauer spectroscopy in the 1960s proved to be the turning point in understanding the structure of Fe₃(CO)₁₂.[2] This technique, which probes the nuclear energy levels of iron, is exquisitely sensitive to the local chemical environment of each iron atom in a molecule.

The Power of Mössbauer Spectroscopy

Mössbauer spectroscopy is based on the recoil-free resonant absorption and emission of gamma rays by atomic nuclei.[3] For ⁵⁷Fe, the resulting spectrum provides key parameters that reflect the electronic structure and symmetry of the iron's environment:

-

Isomer Shift (δ): This parameter is sensitive to the s-electron density at the nucleus and provides information about the oxidation state and covalency of the iron atom.[4]

-

Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with a non-spherically symmetric electric field gradient at the nucleus. Its presence indicates a distortion from a perfect cubic symmetry around the iron atom.[5]

-

Linewidth (Γ): The width of the resonance lines can provide information about the dynamics of the iron's environment and the presence of unresolved hyperfine interactions.

Experimental Protocol for Mössbauer Spectroscopy of Fe₃(CO)₁₂

The air-sensitive nature of Fe₃(CO)₁₂ necessitates careful handling under an inert atmosphere throughout the sample preparation and measurement process. The following outlines a typical experimental protocol for obtaining the Mössbauer spectrum of this compound.

Sample Preparation

-

Inert Atmosphere Handling: All manipulations of the solid Fe₃(CO)₁₂ sample are performed within a glovebox or using a Schlenk line to prevent decomposition due to exposure to oxygen or moisture.

-

Sample Encapsulation: A powdered sample of Fe₃(CO)₁₂ is uniformly distributed and sealed in a sample holder. The holder is typically made of a material transparent to gamma rays, such as a plastic container, and the sample may be further encapsulated in a thin foil like PARAFILM.[6]

-

Optimal Thickness: The amount of sample is calculated to achieve an optimal absorber thickness, typically around 10 mg of natural iron per cm², to maximize the resonant absorption signal without significant line broadening due to sample thickness effects.[5][7]

Spectrometer Setup and Data Acquisition

-

Mössbauer Spectrometer: A transmission Mössbauer spectrometer is used, consisting of a radioactive source, a velocity transducer to modulate the energy of the gamma rays via the Doppler effect, a sample cryostat for temperature-dependent measurements, and a gamma-ray detector.[3]

-

Radioactive Source: A ⁵⁷Co source, typically diffused into a rhodium matrix, is employed. This source decays to an excited state of ⁵⁷Fe, which then emits the 14.4 keV gamma rays used for the measurement.[3]

-

Velocity Calibration: The velocity scale of the spectrometer is calibrated using a standard absorber, such as a thin metallic iron foil at room temperature.[8]

-

Data Acquisition: The sample is placed in a cryostat between the source and the detector. The source is moved with a precisely controlled velocity profile (typically a constant acceleration waveform) to scan a range of energies. The number of transmitted gamma rays is recorded as a function of the source velocity.

-

Temperature Control: Spectra are often recorded over a range of temperatures, from as low as 4.2 K up to room temperature (295 K), to study the temperature dependence of the Mössbauer parameters.[9]

Data Analysis and Interpretation

The raw data, a plot of gamma-ray counts versus velocity, is folded and fitted with Lorentzian line shapes to extract the Mössbauer parameters (δ, ΔE_Q, and Γ) for each distinct iron site. For Fe₃(CO)₁₂, the spectrum is best fitted with two components, corresponding to two different iron environments.

Quantitative Mössbauer Data for Fe₃(CO)₁₂

The Mössbauer spectrum of Fe₃(CO)₁₂ is characterized by the presence of two distinct signals: a quadrupole doublet with a large splitting and another quadrupole doublet with a much smaller splitting. Crucially, the relative area of these two signals is approximately 2:1.[2] This directly indicates the presence of two chemically non-equivalent iron sites in the molecule, with one site being twice as abundant as the other. This observation was instrumental in refuting the proposed D₃h structure which would have only one type of iron environment.[2]

The following table summarizes the Mössbauer parameters for Fe₃(CO)₁₂ at various temperatures, as determined by Grandjean et al. (1988).[9]

| Temperature (K) | Iron Site | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Linewidth (Γ) (mm/s) |

| 4.2 | Fe(A) (2 atoms) | 0.15 | 1.13 | 0.25 |

| Fe(B) (1 atom) | 0.15 | 0.13 | 0.25 | |

| 80 | Fe(A) (2 atoms) | 0.14 | 1.13 | 0.25 |

| Fe(B) (1 atom) | 0.14 | 0.13 | 0.25 | |

| 295 | Fe(A) (2 atoms) | 0.06 | 1.11 | 0.24 |

| Fe(B) (1 atom) | 0.06 | 0.14 | 0.24 |

Isomer shifts are reported relative to metallic iron at room temperature.

The data reveals that the isomer shifts for both iron sites are similar and decrease with increasing temperature, which is expected due to the second-order Doppler shift. The quadrupole splitting for the major site (Fe(A)) is large and relatively temperature-independent, while that of the minor site (Fe(B)) is very small.

Visualizing the Process and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical deduction of the structure of Fe₃(CO)₁₂ from its Mössbauer spectrum.

Caption: Experimental workflow for Mössbauer spectroscopy of Fe₃(CO)₁₂.

Caption: Logical deduction of Fe₃(CO)₁₂ structure from Mössbauer data.

Structural Implications of the Mössbauer Data

The Mössbauer data unequivocally demonstrated the presence of two distinct iron environments in a 2:1 ratio. This finding was consistent with a C₂v structure, which features an isosceles triangle of iron atoms. In this structure, two iron atoms are equivalent and are bridged by two carbonyl ligands, while the third iron atom is unique and bonded only to terminal carbonyls.

The two equivalent, bridged iron atoms (Fe(A)) experience a significant electric field gradient, giving rise to the large quadrupole splitting (≈ 1.13 mm/s). The unique, unbridged iron atom (Fe(B)) is in a more symmetric environment, resulting in a very small quadrupole splitting (≈ 0.13 mm/s).[8] This interpretation of the Mössbauer spectrum provided the crucial evidence that solidified the C₂v structure of Fe₃(CO)₁₂.[8]

Conclusion

The structural elucidation of Fe₃(CO)₁₂ stands as a testament to the power of Mössbauer spectroscopy in providing detailed insights into the local chemical environment of iron atoms. The technique's ability to distinguish between different iron sites within the same molecule was paramount in resolving a long-standing structural ambiguity. This case study underscores the importance of employing a multi-technique approach in structural chemistry and highlights the unique and invaluable information that can be gleaned from Mössbauer spectroscopy.

References

- 1. researchgate.net [researchgate.net]

- 2. ionicviper.org [ionicviper.org]

- 3. Solved Give Answer for BOTH Questions: (i) Deduce the | Chegg.com [chegg.com]

- 4. Mössbauer spectra, structure, and bonding in iron carbonyl derivatives - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 5. Mössbauer Spectroscopic Characterization-ç©æ¯å ¡å°è°±ç ç©¶ç» [wangjh.dicp.ac.cn]

- 6. mossbauer-spectrometers.com [mossbauer-spectrometers.com]

- 7. Methods of Experimental Physics (MXP) - Mossbauer Sample Prep [sites.google.com]

- 8. mdpi.com [mdpi.com]

- 9. "Mössbauer Effect Study of Fe₃(CO)₁₂" by Fernande Grandjean, Gary J. Long et al. [scholarsmine.mst.edu]

The Electronic Structure of Triiron Dodecacarbonyl, Fe₃(CO)₁₂: A Theoretical Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Triiron dodecacarbonyl, Fe₃(CO)₁₂, is a key organometallic compound that has been the subject of extensive theoretical and experimental investigation. Its unique electronic and structural properties, characterized by a triangular iron core and a combination of terminal and bridging carbonyl ligands, make it a fascinating case study in chemical bonding and reactivity. This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of Fe₃(CO)₁₂, supported by key experimental data. We delve into the computational methodologies employed, present a summary of the key structural and spectroscopic parameters, and provide detailed protocols for the experimental techniques used to validate the theoretical models. This document is intended to serve as a valuable resource for researchers in organometallic chemistry, computational chemistry, and related fields.

Introduction

Trithis compound, a dark green crystalline solid, is a trinuclear metal carbonyl cluster with the chemical formula Fe₃(CO)₁₂. The elucidation of its structure and bonding has been a significant challenge and a landmark achievement in inorganic chemistry. The molecule exhibits a C₂ᵥ symmetry, featuring a triangular arrangement of three iron atoms. This iron framework is coordinated by twelve carbonyl (CO) ligands, ten of which are in terminal positions, while two asymmetrically bridge one of the Fe-Fe bonds.[1] This structural complexity gives rise to a rich electronic structure that has been extensively explored through various theoretical methods.

This guide focuses on the theoretical understanding of the electronic structure of Fe₃(CO)₁₂, primarily through the lens of Density Functional Theory (DFT) and Extended Hückel Theory (EHT). We will present key quantitative data on its geometry and vibrational frequencies as predicted by these theories and compare them with experimental findings from X-ray crystallography and infrared spectroscopy. Furthermore, we will detail the experimental protocols for these characterization techniques, providing a complete picture of the synergistic relationship between theory and experiment in understanding this complex molecule.

Theoretical Approaches to the Electronic Structure

The electronic structure of Fe₃(CO)₁₂ has been a subject of numerous theoretical investigations, which have been crucial in rationalizing its bonding, structure, and reactivity. The primary computational methods employed are Density Functional Theory (DFT) and the semi-empirical Extended Hückel Theory (EHT).

Density Functional Theory (DFT)

DFT has emerged as a powerful tool for studying the electronic structure of transition metal complexes due to its favorable balance of computational cost and accuracy. Several studies have employed DFT to optimize the geometry and calculate the vibrational frequencies of Fe₃(CO)₁₂.[2] The most commonly used functionals for this purpose are the gradient-corrected BP86 and the hybrid B3LYP functionals. These calculations are typically performed with double-zeta plus polarization (DZP) or larger basis sets to accurately describe the electronic environment of the iron atoms and the carbonyl ligands.

Extended Hückel Theory (EHT)

Extended Hückel Theory, a semi-empirical molecular orbital method, has also been instrumental in providing qualitative insights into the bonding of Fe₃(CO)₁₂. While not as quantitatively accurate as DFT, EHT provides a more intuitive picture of the molecular orbitals and the nature of the metal-metal and metal-ligand interactions. It has been particularly useful in comparing the electronic structures of Fe₃(CO)₁₂ with its heavier congeners, Ru₃(CO)₁₂ and Os₃(CO)₁₂.

Quantitative Data

The combination of theoretical calculations and experimental measurements has provided a wealth of quantitative data on the structure and vibrational properties of Fe₃(CO)₁₂.

Molecular Geometry

The key structural parameters of Fe₃(CO)₁₂, including bond lengths and angles, have been determined with high precision through X-ray crystallography and optimized using DFT calculations. A selection of this data is presented in the tables below.

| Bond Lengths (Å) | Experimental (X-ray) | Theoretical (BP86) | Theoretical (B3LYP) |

| Fe-Fe (bridged) | 2.56 | 2.58 | 2.60 |

| Fe-Fe (unbridged) | 2.68 | 2.70 | 2.72 |

| Fe-C (terminal) | 1.80 | 1.82 | 1.84 |

| Fe-C (bridging) | 2.00 | 2.02 | 2.05 |

| C-O (terminal) | 1.14 | 1.15 | 1.14 |

| C-O (bridging) | 1.18 | 1.19 | 1.18 |

| Bond Angles (°) | Experimental (X-ray) | Theoretical (BP86) | Theoretical (B3LYP) |

| Fe-Fe-Fe | 60 | 60 | 60 |

| Fe-C-O (terminal) | 178 | 177 | 178 |

| Fe-C-O (bridging) | 140 | 141 | 140 |

Vibrational Frequencies

Infrared (IR) spectroscopy is a key technique for characterizing metal carbonyls, as the C-O stretching frequencies are highly sensitive to the bonding mode (terminal vs. bridging) and the electronic environment of the metal center. DFT calculations have been instrumental in assigning the complex vibrational spectra of Fe₃(CO)₁₂.

| Vibrational Mode | **Experimental IR (cm⁻¹) ** | Theoretical (BP86) (cm⁻¹) | Theoretical (B3LYP) (cm⁻¹) |

| Terminal CO stretch | 2047, 2023, 2010 | 2050, 2025, 2012 | 2065, 2040, 2025 |

| Bridging CO stretch | 1860, 1830 | 1865, 1835 | 1875, 1845 |

Experimental Protocols

The theoretical models of Fe₃(CO)₁₂ are validated and refined through various experimental techniques. Here, we provide detailed methodologies for the key experiments cited.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of molecules.

-

Crystal Growth: Single crystals of Fe₃(CO)₁₂ suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in a nonpolar organic solvent like hexane or toluene under an inert atmosphere (N₂ or Ar).

-

Data Collection: A suitable crystal is mounted on a goniometer head. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS). The crystal is kept at a low temperature (typically 100-150 K) to minimize thermal vibrations. A series of diffraction images are collected by rotating the crystal through a range of angles.

-

Structure Solution and Refinement: The diffraction data is processed to yield a set of structure factors. The structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei.

-

Sample Preparation: A powdered sample of Fe₃(CO)₁₂ is uniformly dispersed and sealed in a sample holder.

-

Spectrometer Setup: A Mössbauer spectrometer operating in transmission mode is used. The source is typically ⁵⁷Co diffused in a rhodium matrix. The spectrometer is calibrated using a standard α-iron foil.

-

Data Acquisition: The spectrum is recorded at a specific temperature (e.g., 77 K or room temperature). The velocity of the source is varied to scan the energy range of the nuclear transitions. The gamma-ray counts are recorded as a function of the source velocity.

-

Data Analysis: The resulting spectrum is fitted with Lorentzian line shapes to extract the Mössbauer parameters: isomer shift (δ), quadrupole splitting (ΔEᵩ), and linewidth (Γ). For Fe₃(CO)₁₂, the spectrum is typically fitted with two quadrupole doublets, corresponding to the two distinct iron environments.[3][4]

Computational Details

-

Density Functional Theory (DFT) Calculations:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Functionals: BP86 or B3LYP are commonly used.

-

Basis Sets: A double-zeta plus polarization basis set (e.g., DZP, 6-31G*) is typically employed for all atoms. For iron, effective core potentials (ECPs) like the LANL2DZ can be used to reduce computational cost.

-

Geometry Optimization: The molecular geometry is optimized without any symmetry constraints to locate the minimum on the potential energy surface.

-

Frequency Calculations: Vibrational frequencies are calculated at the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to simulate the IR spectrum.

-

-

Extended Hückel Theory (EHT) Calculations:

-

Software: CACAO, YAeHMOP, or similar programs.

-

Parameters: Standard EHT parameters for Fe, C, and O are used. The Wolfsberg-Helmholz constant is typically set to 1.75.[5] The initial geometry is taken from experimental data (X-ray crystallography).

-

Visualizations

Logical Relationships and Workflows

The following diagrams illustrate the workflows for the theoretical and experimental investigation of Fe₃(CO)₁₂, as well as a representation of its molecular structure.

Caption: Workflow for the theoretical investigation of Fe₃(CO)₁₂.

Caption: Workflow for the experimental characterization of Fe₃(CO)₁₂.

Caption: Simplified 2D representation of the Fe₃(CO)₁₂ structure.

Conclusion

The electronic structure of trithis compound is a testament to the intricate bonding capabilities of transition metals. Theoretical studies, particularly DFT and EHT, have provided profound insights into its molecular geometry, the nature of its metal-metal and metal-ligand bonds, and its vibrational properties. These computational models, when benchmarked against experimental data from X-ray crystallography and Mössbauer and IR spectroscopy, offer a robust and comprehensive understanding of this fascinating molecule. This guide has provided a detailed overview of the theoretical and experimental approaches used to study Fe₃(CO)₁₂, with the aim of serving as a valuable resource for researchers in the field. The continued synergy between computational and experimental chemistry will undoubtedly lead to an even deeper understanding of the electronic structure and reactivity of this and other complex organometallic systems.

References

A Computational Deep Dive into the Bonding of Triiron Dodecacarbonyl

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Triiron dodecacarbonyl, Fe₃(CO)₁₂, is a cornerstone of organometallic chemistry, serving as a vital precursor and catalyst in numerous synthetic applications. Its intricate bonding, characterized by a triangular iron core and a fluxional shell of carbonyl ligands, has been a subject of intense research. This technical guide provides a comprehensive computational analysis of the bonding in Fe₃(CO)₁₂, summarizing key quantitative data, detailing computational methodologies, and visualizing the complex interplay of its electronic and structural features.

Molecular Structure and Energetics

Computational studies have been instrumental in resolving the complex structure of Fe₃(CO)₁₂. The experimentally determined C₂ᵥ symmetry, featuring ten terminal and two bridging carbonyl ligands, has been confirmed by various theoretical methods to be the global energy minimum.[1][2] Density Functional Theory (DFT) calculations, in particular, have shown excellent agreement with experimental findings for this first-row transition metal cluster.[3]

Early computational work using extended-Hückel theory suggested that the preference for a bridged structure in Fe₃(CO)₁₂ over the unbridged D₃ₕ structure, observed for its heavier congeners Ru₃(CO)₁₂ and Os₃(CO)₁₂, arises from weaker metal-metal repulsion in the smaller iron cluster.[3][4] More recent DFT studies have solidified the understanding that the C₂ᵥ isomer is indeed the most stable form.[1]

Tabulated Quantitative Data

The following tables summarize key geometric parameters and relative energies for the C₂ᵥ and D₃ₕ isomers of Fe₃(CO)₁₂ obtained from various computational studies.

Table 1: Calculated Fe-Fe Bond Distances (Å) for Fe₃(CO)₁₂ Isomers

| Isomer | Fe-Fe (bridged) | Fe-Fe (unbridged) | Method/Functional | Reference |

| C₂ᵥ | 2.578 | 2.680, 2.680 | B3LYP | [1] |

| C₂ᵥ | 2.548 | 2.651, 2.651 | BP86 | [1] |

| D₃ₕ | - | 2.648 | B3LYP | [1] |

| D₃ₕ | - | 2.620 | BP86 | [1] |

Table 2: Calculated C-O and Fe-C Bond Distances (Å) for the C₂ᵥ Isomer of Fe₃(CO)₁₂

| Bond Type | Distance Range | Method/Functional | Basis Set | Reference |

| C-O (terminal) | 1.152 - 1.156 | B3LYP | DZP | [5] |

| C-O (bridging) | 1.185 | B3LYP | DZP | [5] |

| Fe-C (terminal) | 1.78 - 1.82 | B3LYP | DZP | [5] |

| Fe-C (bridging) | 1.95 - 2.01 | B3LYP | DZP | [5] |

Table 3: Calculated Vibrational Frequencies (cm⁻¹) for Fe₃(CO)₁₂

| Vibrational Mode | Calculated Frequency (BP86/DZP) | Calculated Frequency (B3LYP/DZP) | Experimental (Solid) |

| Terminal CO Stretch | 2000 - 2060 | 2030 - 2090 | 2020, 2043 |

| Bridging CO Stretch | 1800 - 1850 | 1830 - 1880 | 1833 |

Note: The calculated frequencies are harmonic and have not been scaled. Experimental assignments for many vibrational modes of Fe₃(CO)₁₂ are ambiguous.[5]

Computational Protocols

The computational analysis of Fe₃(CO)₁₂ relies on robust and well-defined theoretical methods. The following protocols are representative of the key experiments (computational studies) cited in this guide.

Density Functional Theory (DFT) Calculations

DFT has proven to be a reliable method for studying the geometry, energetics, and vibrational properties of iron carbonyls.[1][3][5]

-

Software: Gaussian, TURBOMOLE, or similar quantum chemistry packages.

-

Functionals:

-

Basis Sets:

-

DZ (Double-Zeta): A basis set of moderate size.

-

DZP (Double-Zeta plus Polarization): Includes polarization functions to provide a more accurate description of bonding. For Fe₃(CO)₁₂, this can involve up to 507 contracted Gaussian functions.[5]

-

-

Methodology:

-

Geometry Optimization: The molecular geometry is fully optimized without symmetry constraints to locate the minimum energy structure.

-

Frequency Analysis: Harmonic vibrational frequencies are calculated at the optimized geometry to confirm that the structure is a true minimum (no imaginary frequencies) and to compare with experimental infrared (IR) spectra.

-

Extended Hückel Molecular Orbital (EHMO) Calculations

EHMO is a semi-empirical method that provides qualitative insights into the electronic structure and bonding.[4]

-

Software: CACAO or similar packages.

-

Parameters: Standard or optimized parameters for Fe, C, and O are used.

-

Methodology:

-

Single-Point Calculation: An EHMO calculation is performed on a fixed geometry (e.g., from experimental data or DFT optimization).

-

Analysis: The resulting molecular orbitals and their energies are analyzed to understand the nature of the metal-metal and metal-ligand bonding interactions.

-

Visualizing the Bonding and Computational Workflow

Molecular Structure and Bonding

The C₂ᵥ structure of Fe₃(CO)₁₂ consists of an isosceles triangle of iron atoms. Two iron atoms are bridged by two carbonyl ligands, while the third iron atom has only terminal carbonyls.

Computational Analysis Workflow

The computational investigation of Fe₃(CO)₁₂ follows a logical progression from initial structure proposal to detailed analysis of bonding.

Conceptual Bonding Model

The bonding in Fe₃(CO)₁₂ can be understood through the Dewar-Chatt-Duncanson model, which involves synergistic σ-donation from the carbonyl ligands to the iron atoms and π-back-donation from the iron d-orbitals into the CO π* anti-bonding orbitals. This back-donation is crucial in stabilizing the complex and influences the C-O bond strength and vibrational frequency. The bridging carbonyls exhibit a more pronounced weakening of the C-O bond due to interaction with two metal centers.

Conclusion

Computational analysis has been indispensable in elucidating the intricate bonding and structural preferences of trithis compound. DFT and semi-empirical methods have provided a detailed picture of the molecule, confirming the stability of the experimentally observed C₂ᵥ structure and quantifying the geometric and energetic parameters. The synergistic interplay of σ-donation and π-back-donation governs the Fe-CO interactions, with the bridging carbonyls playing a key role in the overall stability of the iron core. This guide provides a foundational understanding of the computational approaches used to study Fe₃(CO)₁₂, offering valuable insights for researchers in organometallic chemistry, catalysis, and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. DFT investigation on the application of pure and doped X12N12 (X = B and Al) fullerene-like nano-cages toward the adsorption of temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Remarkable aspects of unsaturation in trinuclear metal carbonyl clusters: the triiron species Fe3(CO)n (n = 12, 11, 10, 9) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Orbital Theory of Triiron Dodecacarbonyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triiron dodecacarbonyl, Fe₃(CO)₁₂, is a key organometallic compound that has been the subject of extensive research due to its unique structural features and reactivity. This technical guide provides a comprehensive overview of the molecular orbital theory of Fe₃(CO)₁₂, detailing its electronic structure, bonding, and spectroscopic properties. This document includes a summary of quantitative structural and spectroscopic data, detailed experimental protocols for its synthesis and characterization, and visualizations of its molecular structure and bonding pathways to serve as a valuable resource for researchers in organometallic chemistry, catalysis, and materials science.

Introduction

Trithis compound, a dark green crystalline solid, is a trinuclear metal carbonyl cluster with the chemical formula Fe₃(CO)₁₂.[1] Its structure and bonding have been a topic of considerable interest and debate for many years. Unlike its heavier congeners, Ru₃(CO)₁₂ and Os₃(CO)₁₂, which possess a D₃h symmetry with all terminal carbonyl ligands, Fe₃(CO)₁₂ adopts a C₂v symmetry. This structure consists of an isosceles triangle of iron atoms with ten terminal and two bridging carbonyl ligands.[1][2] The elucidation of this structure was challenging due to crystallographic disorder.[1] This guide delves into the molecular orbital theory that governs the unique structure and bonding in Fe₃(CO)₁₂.

Molecular Structure and Bonding

The structure of trithis compound consists of a triangle of three iron atoms. Two of the iron atoms are bridged by two carbonyl ligands, while the third iron atom is bonded only to terminal carbonyl groups. This arrangement results in two distinct iron environments, a fact that was first suggested by Mössbauer spectroscopy which revealed two quadrupole doublets with different coupling constants.[1]

The bonding in Fe₃(CO)₁₂ can be understood through molecular orbital theory. The interaction between the d-orbitals of the iron atoms and the σ and π orbitals of the carbonyl ligands leads to the formation of a set of molecular orbitals that describe the bonding in the cluster. The stability of the C₂v structure for Fe₃(CO)₁₂ compared to the D₃h structure adopted by its heavier analogues is attributed to a weaker metal-metal repulsion in the iron cluster.[3]

Quantitative Structural Data

The precise bond lengths and angles in Fe₃(CO)₁₂ have been determined by X-ray crystallography. The data presented below is a compilation from various studies.

| Bond | Bond Length (Å) | Reference |

| Fe-Fe (bridged) | 2.56 | [4] |

| Fe-Fe (unbridged) | 2.68 | [4] |

| Fe-C (terminal) | 1.80 (avg.) | |

| Fe-C (bridging) | 2.01 (avg.) | |

| C-O (terminal) | 1.14 (avg.) | |

| C-O (bridging) | 1.18 (avg.) |

| Angle | Angle (degrees) | Reference |

| Fe-Fe-Fe | ~60 | [4] |

| Fe-C-O (terminal) | ~175 (avg.) | |

| Fe-C-Fe (bridging) | ~80 |

Experimental Protocols

Synthesis of Trithis compound

A common and effective laboratory synthesis of Fe₃(CO)₁₂ involves two main steps: the formation of the hydrido cluster [HFe₃(CO)₁₁]⁻ followed by its oxidation.[1][2]

Step 1: Synthesis of [Et₃NH][HFe₃(CO)₁₁]

-

In a fume hood, a mixture of 10 mL (69.4 mmol) of iron pentacarbonyl (Fe(CO)₅) and 20 mL of absolute ethanol is prepared in a 100 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

A solution of 10 mL (72.6 mmol) of triethylamine (Et₃N) in 20 mL of absolute ethanol is added dropwise to the stirred Fe(CO)₅ solution under a nitrogen atmosphere.

-

The reaction mixture is heated to reflux at 80 °C for 2 hours, during which the color of the solution changes from pale yellow to deep red-brown.

-

The solution is then cooled to room temperature and the solvent is removed under reduced pressure to yield the crude triethylammonium salt of the hydrido cluster.

Step 2: Oxidation to Fe₃(CO)₁₂

-

The crude [Et₃NH][HFe₃(CO)₁₁] is dissolved in 100 mL of 1 M sulfuric acid at 0 °C.

-

The solution is stirred vigorously for 30 minutes, during which a dark green precipitate of Fe₃(CO)₁₂ forms.

-

The precipitate is collected by filtration, washed with cold water and then with a small amount of cold ethanol.

-

The product is dried under vacuum to yield dark green crystals of Fe₃(CO)₁₂.

Another established method is the thermal decomposition of diiron nonacarbonyl (Fe₂(CO)₉) in a toluene solution heated to approximately 70°C.[5]

X-ray Crystallography

Single crystals of Fe₃(CO)₁₂ suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in hexane or toluene under an inert atmosphere.

-

A high-quality single crystal is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and decomposition.

-

A monochromatic X-ray beam is directed at the crystal.

-

The diffraction pattern is collected on a detector as the crystal is rotated.

-

The collected data is processed to determine the unit cell dimensions and the electron density map, from which the atomic positions are refined.

Infrared (IR) Spectroscopy

Due to the air-sensitivity of Fe₃(CO)₁₂, sample preparation for IR spectroscopy must be performed under an inert atmosphere (e.g., in a glovebox).

-

A small amount of the crystalline Fe₃(CO)₁₂ is ground with dry potassium bromide (KBr) powder.

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

Alternatively, a solution can be prepared by dissolving the sample in an appropriate anhydrous solvent (e.g., hexane or tetrahydrofuran) inside the glovebox and injected into a sealed solution cell with IR-transparent windows (e.g., NaCl or KBr).

-

The IR spectrum is then recorded.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a powerful technique for probing the local environment of the iron nuclei in Fe₃(CO)₁₂.

-

A powdered sample of Fe₃(CO)₁₂ is placed in a sample holder and cooled to cryogenic temperatures (typically liquid helium or nitrogen temperatures) to increase the recoil-free fraction.

-

A radioactive source (commonly ⁵⁷Co) is used to generate gamma rays.

-

The gamma rays are passed through the sample, and the absorption is measured as a function of the velocity of the source relative to the absorber.

-

The resulting spectrum provides information on the isomer shift and quadrupole splitting of the iron nuclei, allowing for the differentiation of the two iron environments in the molecule.[6]

Spectroscopic Data

Vibrational Spectroscopy

The infrared spectrum of Fe₃(CO)₁₂ is characterized by strong absorption bands in the carbonyl stretching region (1800-2100 cm⁻¹). The presence of both terminal and bridging carbonyl ligands gives rise to a complex pattern of bands.

| Vibrational Mode | Frequency (cm⁻¹) (in hexane) | Assignment |

| ν(CO) | 2047 (s) | Terminal |

| ν(CO) | 2023 (s) | Terminal |

| ν(CO) | 2001 (m) | Terminal |

| ν(CO) | 1860 (w) | Bridging |

| ν(CO) | 1820 (m) | Bridging |

(s = strong, m = medium, w = weak)

The bands in the 2000-2050 cm⁻¹ region are assigned to the stretching vibrations of the ten terminal carbonyl groups, while the bands at lower frequencies are characteristic of the two bridging carbonyl groups.[7][8][9]

Molecular Orbital Diagram and Electronic Structure

A qualitative molecular orbital diagram for Fe₃(CO)₁₂ can be constructed by considering the interactions between the frontier orbitals of the Fe₃ triangle and the orbitals of the twelve CO ligands. The d-orbitals of the three iron atoms combine to form a set of metal-metal bonding and antibonding orbitals. These orbitals then interact with the 5σ (donor) and 2π* (acceptor) orbitals of the carbonyl ligands.

The bonding is dominated by σ-donation from the CO ligands to the metal centers and π-back-donation from the filled metal d-orbitals to the empty π* orbitals of the CO ligands. This synergistic bonding mechanism is crucial for the stability of the complex. The bridging carbonyl ligands are more effective π-acceptors than the terminal ones, which is reflected in their lower C-O stretching frequencies.

Computational studies, such as extended Hückel and Density Functional Theory (DFT) calculations, have provided a more quantitative picture of the electronic structure. These calculations confirm the C₂v ground state and provide insights into the relative energies and compositions of the molecular orbitals.[3]

Visualizations

Molecular Structure of Trithis compound

References

- 1. Trithis compound - Wikipedia [en.wikipedia.org]

- 2. Triiron_dodecacarbonyl [chemeurope.com]

- 3. Molecular structure and crystal structure generation for [Fe3(CO)12] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Trithis compound|Fe3(CO)12|99% [benchchem.com]

- 6. "Mössbauer Effect Study of Fe₃(CO)₁₂" by Fernande Grandjean, Gary J. Long et al. [scholarsmine.mst.edu]

- 7. ionicviper.org [ionicviper.org]

- 8. jetir.org [jetir.org]

- 9. researchgate.net [researchgate.net]

fluxional behavior of Fe₃(CO)₁₂ in solution

An In-Depth Technical Guide to the Fluxional Behavior of Triiron Dodecacarbonyl [Fe₃(CO)₁₂] in Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trithis compound, Fe₃(CO)₁₂, is a foundational organometallic cluster compound that exhibits complex structural dynamics in solution. Unlike its solid-state C₂ᵥ symmetry, which features two bridging carbonyl ligands, in solution, the molecule undergoes rapid intramolecular rearrangements, rendering all twelve carbonyl ligands equivalent on the ¹³C NMR timescale at room temperature. This phenomenon, known as fluxionality, involves low-energy pathways for the interconversion of carbonyl ligands between terminal and bridging positions. This technical guide provides a comprehensive overview of the fluxional behavior of Fe₃(CO)₁₂, detailing the structural nuances, the proposed mechanisms of carbonyl exchange, the experimental techniques used to probe these dynamics, and the associated kinetics.

Introduction: Structure and Fluxionality

In the crystalline state, Fe₃(CO)₁₂ consists of an isosceles triangle of iron atoms. Two iron atoms are bridged by two carbonyl (CO) ligands, and each of these iron atoms is also coordinated to three terminal CO ligands. The third iron atom is coordinated to four terminal CO ligands, resulting in a molecule with C₂ᵥ point group symmetry.[1]

However, in solution, spectroscopic evidence from both Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy indicates a departure from this rigid structure.[2] The IR spectrum in solution differs significantly from that of the solid state, suggesting a change in the molecular structure upon dissolution.[2] Most notably, the ¹³C NMR spectrum at ambient temperature displays only a single sharp resonance for the carbonyl carbons, indicating that all twelve CO ligands are chemically equivalent on the NMR timescale (ca. 10⁻¹ to 10⁻⁹ seconds).[3] This observation is a hallmark of a highly fluxional molecule, where the CO ligands are rapidly scrambling among all possible coordination sites.

Mechanisms of Carbonyl Exchange

The precise mechanism of carbonyl exchange in Fe₃(CO)₁₂ has been a subject of considerable study and debate. Several pathways have been proposed to account for the observed spectroscopic equivalency of the CO ligands. It is now generally accepted that multiple dynamic processes occur, each with a different energy barrier.[4]

Low-Energy Scrambling Process: Concerted Bridge-Opening/Bridge-Closing

A very-low-energy dynamic process is believed to be active even at low temperatures.[4] One widely supported mechanism for this localized scrambling is the concerted bridge-opening and bridge-closing process. In this pathway, one of the two bridging carbonyls moves to a terminal position on one of the iron atoms, while a terminal carbonyl on the other iron atom moves into a bridging position. This process can rapidly interconvert bridging and terminal carbonyls on the two bridged iron atoms without affecting the third iron center.

Higher-Energy Global Scrambling Processes

To account for the complete equivalence of all twelve carbonyls, higher-energy processes that involve all three iron centers must be invoked. Studies have indicated the presence of at least three or four such higher-energy dynamic processes.[4]

One of the most prominent theories involves the rearrangement of the Fe₃ triangle within a relatively fixed icosahedral or anticubeoctahedral polyhedron of the twelve carbonyl ligands.[5][6][7] In this model, the Fe₃ unit can rotate or "librate" within the ligand sphere, leading to a complete scrambling of all carbonyl environments. This process is thought to proceed through a transition state or an intermediate that may have a higher symmetry, such as a D₃ structure with no bridging ligands, similar to the ground-state structures of Ru₃(CO)₁₂ and Os₃(CO)₁₂.[5]

Quantitative Kinetic Data

The fluxionality of Fe₃(CO)₁₂ is characterized by multiple exchange processes with distinct activation barriers. While variable-temperature ¹³C NMR studies have been instrumental in identifying these processes, specific and consistent quantitative data for the parent Fe₃(CO)₁₂ molecule are not widely tabulated in the literature. Much of the detailed quantitative analysis has been performed on substituted derivatives.[8]

However, the literature qualitatively describes the energetic landscape as follows:

-

A very-low-energy process: This is active at the lowest accessible temperatures in NMR studies and is attributed to a localized scrambling mechanism, likely the concerted bridge-opening/closing process.

-

Higher-energy processes: At least three or four distinct processes with higher activation barriers are responsible for the complete, global scrambling of all twelve carbonyl ligands.[4]

For context, time-resolved infrared studies following photoexcitation have measured the isomerization from an unsaturated intermediate back to the ground state, implying a barrier of 4.3 kcal/mol for this specific process, though this is not a direct measure of the thermal fluxionality barriers.[9]

| Spectroscopic Data for Fe₃(CO)₁₂ | |

| Technique | Observation |

| ¹³C NMR (Solution, ~25 °C) | Single resonance at ~212 ppm (relative to TMS), indicating equivalence of all 12 CO ligands. |

| ¹³C NMR (Solution, Low Temp., e.g., < -80 °C) | Broadening and eventual splitting of the single resonance into multiple signals, indicating slowing of exchange processes. The scrambling can be slowed but not completely frozen on the NMR timescale.[4][10] |

| IR (Solution, THF) ν(CO) bands (cm⁻¹) | ~2047, 2023, 1998 cm⁻¹ (terminal region); a band suggestive of bridging carbonyls may also be present around 1820 cm⁻¹.[2][11] |

| IR (Solid, KBr) ν(CO) bands (cm⁻¹) | Multiple bands in the terminal (2000-2100 cm⁻¹) and bridging (1800-1850 cm⁻¹) regions, consistent with C₂ᵥ symmetry.[11][12] |

Experimental Protocols

Variable-Temperature (VT) ¹³C NMR Spectroscopy

VT-NMR is the primary tool for investigating the kinetics of fluxional processes. By recording spectra at different temperatures, one can observe the transition from the slow-exchange limit (multiple distinct signals) to the fast-exchange limit (a single, averaged signal). The coalescence temperature (T_c), where distinct peaks merge into a single broad resonance, is particularly important for kinetic analysis.

Objective: To determine the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the carbonyl exchange processes in Fe₃(CO)₁₂.

Methodology:

-

Sample Preparation:

-

Dissolve a sample of Fe₃(CO)₁₂ (typically 5-10 mg) in an appropriate deuterated solvent (approx. 0.6 mL) that remains liquid over a wide temperature range (e.g., toluene-d₈ or THF-d₈).

-

The solution should be prepared under an inert atmosphere (N₂ or Ar) due to the air sensitivity of Fe₃(CO)₁₂.

-

Transfer the solution to a standard 5 mm NMR tube and seal it.

-

-

NMR Data Acquisition:

-

Use a high-field NMR spectrometer equipped with a variable-temperature control unit.

-

Acquire a standard proton-decoupled ¹³C{¹H} NMR spectrum at ambient temperature (~298 K) to confirm the presence of a single sharp carbonyl resonance.

-

Begin the variable-temperature study by cooling the sample to the lowest accessible temperature (e.g., 173 K or -100 °C). Allow the temperature to equilibrate for at least 5-10 minutes before each acquisition.

-

Acquire spectra in increments of 5-10 K, moving from the low-temperature (slow-exchange) regime towards the high-temperature (fast-exchange) regime. It is crucial to record spectra at and around the coalescence temperatures of any observed exchange processes.

-

For each spectrum, ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis (Lineshape Analysis):

-

The rate constants (k) for the exchange processes at different temperatures are determined by performing a lineshape analysis of the temperature-dependent spectra. This involves fitting the experimental spectra to theoretical line shapes calculated using the Bloch equations modified for chemical exchange.

-

Specialized software (e.g., gNMR, DNMR) is used for this analysis.

-

The activation free energy (ΔG‡) at the coalescence temperature (T_c) can be estimated using the Eyring equation.

-

A more accurate determination of the activation enthalpy (ΔH‡) and entropy (ΔS‡) is obtained by plotting ln(k/T) versus 1/T (an Eyring plot). The slope of this plot is equal to -ΔH‡/R, and the intercept is equal to (ΔS‡/R) + ln(k_B/h), where R is the gas constant, k_B is the Boltzmann constant, and h is the Planck constant.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to probe the structural differences between the solid and solution states of Fe₃(CO)₁₂ by observing the stretching frequencies of the CO ligands. Terminal carbonyls typically show ν(CO) bands in the 1850–2125 cm⁻¹ region, while bridging carbonyls absorb at lower frequencies, usually between 1700–1850 cm⁻¹.[13]

Objective: To compare the carbonyl stretching frequencies of Fe₃(CO)₁₂ in the solid state and in solution to infer structural changes.

Methodology:

-

Solid-State Sample Preparation (KBr Pellet):

-

Thoroughly grind a small amount of Fe₃(CO)₁₂ (approx. 1 mg) with dry, spectroscopy-grade potassium bromide (KBr) (approx. 100 mg).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Solution-State Sample Preparation:

-

Prepare a dilute solution of Fe₃(CO)₁₂ in a suitable IR-transparent solvent (e.g., hexane or tetrahydrofuran (THF)) under an inert atmosphere.

-

Use a liquid IR cell with appropriate window materials (e.g., CaF₂ or NaCl) and a path length chosen to avoid saturation of the strong carbonyl absorption bands.

-

-

Data Acquisition:

-

Record a background spectrum of the pure solvent (for solution samples) or air (for KBr pellet).

-

Record the sample spectrum over the mid-IR range (4000–400 cm⁻¹), paying close attention to the 2200–1700 cm⁻¹ region where carbonyl stretches appear.

-

Ensure the spectrometer is well-purged with dry air or nitrogen to minimize interference from atmospheric water and CO₂.

-

-

Data Analysis:

-

Subtract the background spectrum from the sample spectrum.

-

Conclusion

The fluxionality of Fe₃(CO)₁₂ in solution is a classic example of dynamic molecular behavior in organometallic chemistry. While at room temperature, a time-averaged structure with equivalent carbonyls is observed by ¹³C NMR, variable-temperature studies reveal a complex landscape of multiple, competing exchange processes. These range from very-low-energy localized scrambling to higher-energy global rearrangements. The primary mechanisms proposed involve concerted bridge-opening/closing and the libration of the Fe₃ cluster within a polyhedral framework of CO ligands. Although the qualitative picture is well-established, a definitive quantitative characterization of the activation parameters for each distinct process in the parent molecule remains an area for further detailed investigation. The combined application of advanced NMR and IR spectroscopic techniques continues to be essential for unraveling the intricate details of these dynamic systems.

References

- 1. Trithis compound|Fe3(CO)12|99% [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ionicviper.org [ionicviper.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jetir.org [jetir.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 11. researchgate.net [researchgate.net]

- 12. The reactions of pyridinyl thioesters with trithis compound: their novel diiron carbonyl complexes and mechanistic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Remarkable aspects of unsaturation in trinuclear metal carbonyl clusters: the triiron species Fe3(CO)n (n = 12, 11, 10, 9) - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Triiron Dodecacarbonyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triiron dodecacarbonyl, Fe₃(CO)₁₂, is a key organoiron compound with a distinctive dark green solid appearance that sublimes under vacuum.[1] Its reactivity and structural properties make it a significant precursor in organometallic synthesis and catalysis. Understanding its complex structure and dynamic behavior in different states is crucial for its application. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize Fe₃(CO)₁₂, presenting key quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their studies.

Fe₃(CO)₁₂ consists of a triangular cluster of iron atoms coordinated with twelve carbon monoxide ligands.[1] Its structure in the solid state is of C₂ᵥ symmetry, featuring ten terminal and two bridging carbonyl ligands.[1] However, in solution, the molecule exhibits fluxional behavior, where the CO ligands rapidly interchange, making all twelve equivalent on the ¹³C NMR timescale.[1] This dynamic nature necessitates a multi-faceted spectroscopic approach for a comprehensive understanding.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from various spectroscopic techniques for the characterization of trithis compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful tool to probe the nature of the carbonyl ligands in Fe₃(CO)₁₂. The stretching frequencies (ν(CO)) are sensitive to whether the CO ligand is terminal or bridging.

| Spectroscopic Technique | Medium | Vibrational Mode | **Frequency (cm⁻¹) ** | Reference |

| Infrared (IR) | Solid | Terminal CO | 2043, 2020 | [2] |

| Bridging CO | 1833 | [2] | ||

| Infrared (IR) | Solution (THF) | Terminal CO | 1999, 1993, 1975 | [3] |

| Bridging CO | ~1820 | [4] | ||

| Raman | Solid | Terminal CO | 2045, 2025, 2015, 1995, 1980 | [5] |

| Bridging CO | 1840, 1825 | [5] |

Note: The presence of multiple bands for terminal and bridging CO ligands in the solid state is due to the C₂ᵥ symmetry of the molecule. In solution, the fluxional nature of the molecule leads to a different spectral profile.

Mössbauer Spectroscopy

Mössbauer spectroscopy is particularly informative for iron-containing compounds as it provides information about the local environment of the iron nuclei. For Fe₃(CO)₁₂, it reveals the presence of two distinct iron environments.

| Parameter | Iron Site 1 (2 Fe atoms) | Iron Site 2 (1 Fe atom) | Reference |

| Isomer Shift (δ) (mm s⁻¹) | ~0.1 | ~0.1 | [1] |

| Quadrupole Splitting (ΔE_Q) (mm s⁻¹) | 1.13 | 0.13 | [1] |

Note: The similar isomer shifts indicate that all iron atoms are in a similar oxidation state (formally zero). The different quadrupole splittings confirm two different electronic environments for the iron atoms, consistent with the C₂ᵥ structure in the solid state.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is used to study the carbonyl ligands. Due to the fluxionality of Fe₃(CO)₁₂ in solution at room temperature, a single resonance is typically observed.

| Nucleus | Solvent | Temperature | Chemical Shift (δ) (ppm) | Reference |

| ¹³C | Toluene-d₈ | 60 °C | ~212 | [6] |

| ¹³C | Solid State | Ambient | Multiple resonances | [7] |

Note: In the solid state, where the structure is rigid, multiple resonances are observed in the ¹³C NMR spectrum, corresponding to the different carbonyl environments.[7]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

Objective: To obtain the vibrational spectrum of the carbonyl ligands in Fe₃(CO)₁₂ in both solid and solution phases.

Solid-State (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of crystalline Fe₃(CO)₁₂ with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The grinding should be thorough to ensure a fine, homogeneous mixture.

-

Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of at least 4 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Solution-State:

-

Sample Preparation: Prepare a dilute solution of Fe₃(CO)₁₂ in a suitable anhydrous, non-polar solvent (e.g., hexane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition. The concentration should be adjusted to yield an absorbance in the linear range of the instrument.

-

Data Acquisition: Use a liquid IR cell with appropriate window material (e.g., CaF₂ or NaCl) that is transparent in the region of interest. Fill the cell with the sample solution. Record the spectrum against a reference of the pure solvent.

Mössbauer Spectroscopy

Objective: To probe the nuclear environment of the iron atoms in solid Fe₃(CO)₁₂.

-

Sample Preparation: A finely powdered solid sample of Fe₃(CO)₁₂ is required. The sample is typically mixed with an inert binder (e.g., boron nitride) and pressed into a thin, uniform disk. The sample holder is then mounted in a cryostat.

-

Instrumentation: A Mössbauer spectrometer consisting of a radioactive source (typically ⁵⁷Co in a rhodium matrix), a velocity transducer, a detector, and a data acquisition system is used.

-

Data Acquisition: The sample is cooled to a low temperature (e.g., 77 K or 4.2 K) to increase the recoilless fraction. The velocity transducer moves the source relative to the absorber, scanning a range of velocities. The gamma-ray transmission through the sample is measured as a function of the source velocity. The resulting spectrum is a plot of transmission versus velocity.

-

Data Analysis: The spectrum is fitted with Lorentzian lines to extract the Mössbauer parameters: isomer shift (δ), quadrupole splitting (ΔE_Q), and linewidth (Γ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To characterize the carbonyl ligands and study the fluxional behavior of Fe₃(CO)₁₂.

Solution-State ¹³C NMR:

-

Sample Preparation: Dissolve a sufficient amount of Fe₃(CO)₁₂ in a deuterated solvent (e.g., toluene-d₈, THF-d₈) in an NMR tube under an inert atmosphere.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on a high-field NMR spectrometer. Due to the low natural abundance of ¹³C and potentially long relaxation times, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. Proton decoupling is typically used. For variable temperature studies, allow the sample to equilibrate at each temperature before acquiring the spectrum.

Solid-State ¹³C NMR:

-

Sample Preparation: Pack a solid sample of finely powdered Fe₃(CO)₁₂ into a solid-state NMR rotor.

-

Data Acquisition: Acquire the spectrum using a solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe. Cross-polarization (CP) from ¹H may not be effective due to the absence of protons, so direct polarization with a long relaxation delay may be necessary. High-power proton decoupling is not required.

Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate the general workflows for the spectroscopic characterization of trithis compound.

Caption: General workflow for the spectroscopic characterization of Fe₃(CO)₁₂.

Caption: Experimental workflow for Infrared (IR) spectroscopy of Fe₃(CO)₁₂.

Safety Considerations

Trithis compound is a hazardous substance and should be handled with appropriate safety precautions.[1][8] It is a source of carbon monoxide, and solid samples, particularly when finely divided, can be pyrophoric.[1][8] All manipulations should be carried out in a well-ventilated fume hood or under an inert atmosphere (glovebox). Personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS).[9][10][11]

References

- 1. Trithis compound - Wikipedia [en.wikipedia.org]

- 2. ionicviper.org [ionicviper.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. Triiron_dodecacarbonyl [chemeurope.com]

- 9. fishersci.com [fishersci.com]

- 10. Iron - ESPI Metals [espimetals.com]

- 11. asset.conrad.com [asset.conrad.com]

A Comprehensive Technical Guide to Triiron Dodecacarbonyl: Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triiron dodecacarbonyl, with the chemical formula Fe₃(CO)₁₂, is an organoiron compound that serves as a significant precursor and catalyst in a multitude of chemical transformations.[1][2] This dark green crystalline solid is a trinuclear metal carbonyl cluster, meaning it features a triangle of iron atoms bonded to twelve carbonyl (CO) ligands.[1][3] Its reactivity, which is greater than that of iron pentacarbonyl (Fe(CO)₅), makes it a valuable reagent in organic synthesis, materials science, and as a model compound for understanding the active sites of hydrogenase enzymes.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of trithis compound, alongside detailed experimental protocols for its synthesis and key analytical techniques.

Core Physical and Chemical Properties

Trithis compound is a dark green to black solid that is air-sensitive and decomposes upon heating.[1][4] It is insoluble in water but shows solubility in nonpolar organic solvents, yielding intensely green solutions.[1][3] Due to its instability in air, it is typically stored under an inert atmosphere at low temperatures.[1][3]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative physical and chemical properties of trithis compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | Fe₃(CO)₁₂ | [3][5] |

| Molar Mass | 503.66 g/mol | [1][5] |

| Appearance | Dark green to black crystalline solid | [1][4] |

| Melting Point | 165 °C (decomposes) | [1][6] |

| Decomposition Temperature | ~140-165 °C | [2][4] |

| Solubility in Water | Insoluble | [1] |

| Solubility in other solvents | Soluble in nonpolar organic solvents (e.g., THF, Benzene) | [3] |

| Density | 2.000 g/cm³ | [4][7] |

| Crystal Structure | C₂ᵥ point group symmetry | [1][2] |

| Oxidation State of Iron | 0 | [4] |

Spectroscopic and Structural Characterization

The structural elucidation of trithis compound has been a subject of extensive research. The molecule possesses a distinctive C₂ᵥ symmetry, featuring a triangle of iron atoms.[1][2] Ten of the carbonyl ligands are terminal, while two bridge one of the Fe-Fe edges.[1][3] This structural arrangement has been confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for characterizing metal carbonyls. The CO stretching frequencies are particularly informative. In trithis compound, terminal CO ligands typically exhibit strong absorption bands in the range of 1950–2050 cm⁻¹, while bridging CO ligands absorb in the 1750–1850 cm⁻¹ region.[2][8]

Mössbauer Spectroscopy

Mössbauer spectroscopy has been instrumental in confirming the presence of two distinct iron environments in the solid state.[1][3] The spectrum reveals two quadrupole doublets with similar isomer shifts but different quadrupole coupling constants (1.13 and 0.13 mm/s), consistent with the C₂ᵥ structure.[1]

Key Chemical Reactions and Applications